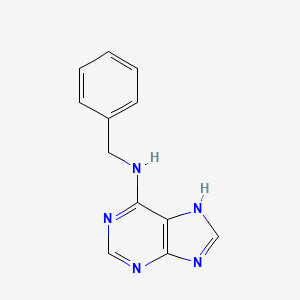

6-Benzylaminopurine

概要

説明

6-ベンジルアミノプリンは、6-ベンジルアミノプリンとしても知られており、植物の成長と発達に重要な役割を果たす合成サイトカイニンです。細胞分裂を促進することで、細胞分裂を促進し、開花を促進し、果実の豊かさを高めます。 この化合物は、緑色の野菜や花の後収穫寿命を向上させるために、農業で広く使用されています .

準備方法

合成経路と反応条件: 6-ベンジルアミノプリンの合成は、通常、6-クロロプリンとベンジルアミンとの反応によって行われます。反応は、n-ブタノールとトリエチルアミンの溶液中で行われます。 混合物を加熱し、得られた沈殿物を再結晶によって精製します .

工業的製造方法: 工業的には、6-ベンジルアミノプリンの製造は、6-クロロプリン、ベンジルアミン、トリエチルアミンを特定の比率で使用した置換反応を含みます。反応混合物をエタノールで洗浄し、遠心分離して生成物を分離した後、脱色、冷却、遠心分離します。 最後に、生成物を乾燥させて包装します .

化学反応の分析

Coordination Chemistry with Metal Ions

6-BAP forms stable complexes with transition metals, enhancing its biological activity. A cobalt(II) complex demonstrates the following properties:

Synthesis of [Co(BAP)₂(NO₃)₂] Complex

| Parameter | Detail |

|---|---|

| Metal Salt | Co(NO₃)₂·6H₂O |

| Ligand Ratio | 2:1 (BAP:Co²⁺) |

| Solvent | Ethanol |

| Crystal Morphology | Reddish-brown needles |

Spectroscopic Data

| IR Band (cm⁻¹) | Assignment |

|---|---|

| 1,580 | ν(C=N) of purine ring |

| 1,385 | ν(NO₃⁻) asymmetric stretching |

| 3,350 | ν(N-H) of coordinated BAP |

The complex exhibits enhanced thermal stability compared to free 6-BAP, with decomposition above 250°C .

Role in Biosynthetic Pathways

6-BAP modulates metabolic flux in microorganisms, as demonstrated in Aurantiochytrium sp. YLH70:

Key Metabolic Shifts Induced by 3 mg/mL 6-BAP

| Pathway | Effect | Metabolite Change |

|---|---|---|

| Glycolysis | ↑ Glucose uptake rate | 2.3× higher pyruvate |

| TCA Cycle | ↑ Acetyl-CoA production | 1.8× citrate accumulation |

| Mevalonate Pathway | ↑ Isopentenyl pyrophosphate | 40% flux increase |

| Fatty Acid Synthesis | ↑ Palmitic/oleic acid production | 25.9% lipid yield gain |

| DHA Biosynthesis | ↑ Polyketide synthase activity | 52.8% DHA increase |

Mechanistically, 6-BAP accelerates NADPH generation (1.5× control) and upregulates ATP-citrate lyase, redirecting carbon toward lipid and DHA synthesis .

Stability and Degradation

6-BAP undergoes pH-dependent hydrolysis:

Half-Life Data

| pH | Temperature | Half-Life |

|---|---|---|

| 7.0 | 25°C | >30 days |

| 9.0 | 25°C | 8 days |

| 5.0 | 40°C | 12 hours |

Degradation products are biologically inactive, necessitating pH-controlled storage .

科学的研究の応用

Plant Growth Regulation

1. Enhancing Crop Yield

BAP is widely recognized for its ability to increase crop yields by promoting cell division and delaying senescence. Research indicates that applying BAP can significantly reduce floret abortion rates in wheat, leading to increased grain yield. For instance, a study demonstrated that pre-anthesis foliar application of BAP resulted in up to a 77% reduction in floret abortion rates, thereby enhancing the final number of fertile florets and overall yield .

2. Physiological and Biochemical Effects

BAP influences various physiological traits in plants. A study on olive trees revealed that different concentrations of BAP could enhance chlorophyll content, CO2 assimilation, and antioxidant enzyme activities, which are crucial for plant health under stress conditions . Additionally, BAP has been shown to stimulate the production of secondary metabolites like flavonoids and phenolics, contributing to improved plant resilience against environmental stressors .

3. Stress Tolerance

Exogenous application of BAP has been linked to improved stress tolerance in crops. For example, research indicated that BAP treatment could enhance waterlogging tolerance in wheat by improving photosynthetic performance and grain filling characteristics . This is particularly relevant given the increasing incidence of extreme weather events affecting agricultural productivity.

Metabolic Enhancement

1. Lipid Production in Microalgae

BAP has been identified as a stimulant for lipid production in microalgae species such as Aurantiochytrium sp. YLH70. Metabolomics analysis showed that treatment with BAP significantly altered metabolic pathways, enhancing glucose utilization and promoting fatty acid biosynthesis . This application holds promise for biofuel production and other industrial uses.

2. Melanogenesis Stimulation

In biomedical research, BAP has been studied for its role in stimulating melanogenesis. It activates protein kinase A (PKA) through a cAMP-independent pathway, leading to increased melanin synthesis in melanoma cells. This mechanism involves up-regulation of key proteins such as microphthalmia-associated transcription factor (MITF) and tyrosinase, which are essential for melanin production .

Toxicological Studies

While BAP has beneficial applications, studies also highlight potential developmental toxicity associated with its use. Research on zebrafish indicated that exposure to high concentrations of BAP led to developmental delays, increased oxidative stress, and altered locomotion behaviors . These findings underscore the importance of assessing the environmental impact and safety of BAP use in agriculture.

Summary Table of Applications

作用機序

6-ベンジルアミノプリンは、細胞分裂と成長を調節する植物ホルモンの一種であるサイトカイニンとして作用することによって、その効果を発揮します。植物の呼吸酵素を阻害し、細胞分裂の増加と老化の遅延につながります。 この化合物はサイトカイニン受容体に結合し、細胞分裂と成長に関与する遺伝子の活性化をもたらすシグナル伝達カスケードを引き起こします .

類似化合物の比較

類似化合物:

インドール-3-酢酸: 細胞の伸長を促進する別の植物成長調節剤。

ジベレリン酸: 茎の伸長、種子の発芽、開花を促進します。

ゼアチン: 植物の成長に類似の効果を持つ天然のサイトカイニン。

独自性: 6-ベンジルアミノプリンは、合成起源と細胞分裂を促進し、老化を遅らせる特定の役割によってユニークです。 天然のサイトカイニンとは異なり、より安定しており、さまざまな農業および産業用途で使用できます .

類似化合物との比較

Indole-3-acetic acid: Another plant growth regulator that promotes cell elongation.

Gibberellic acid: Stimulates stem elongation, seed germination, and flowering.

Zeatin: A naturally occurring cytokinin with similar effects on plant growth.

Uniqueness: 6-benzylaminopurine is unique due to its synthetic origin and its specific role in promoting cell division and delaying senescence. Unlike naturally occurring cytokinins, it is more stable and can be used in various agricultural and industrial applications .

生物活性

6-Benzylaminopurine (6-BAP) is a synthetic cytokinin, a class of plant hormones that play crucial roles in regulating plant growth and development. This article explores the biological activity of 6-BAP, focusing on its effects on plant physiology, stress response, and potential applications in agriculture and biotechnology.

Overview of this compound

6-BAP is derived from purine and is widely used as a plant growth regulator. It influences various physiological processes, including cell division, shoot and root development, and leaf senescence. Its ability to stimulate growth makes it a valuable tool in horticulture and agriculture.

Cell Division and Growth Promotion

6-BAP promotes cell division by activating specific genes associated with cytokinin signaling pathways. It enhances the synthesis of proteins and RNA, contributing to increased cell proliferation and growth. In various studies, 6-BAP has been shown to effectively rejuvenate plants and induce the formation of lateral shoots .

Stress Response

Research indicates that 6-BAP can enhance stress tolerance in plants. For instance, it has been found to alleviate copper (Cu²⁺) toxicity in Ricinus communis seedlings by modulating secondary metabolite production and improving stomatal responses . This indicates its role in maintaining membrane stability under stress conditions.

Metabolomics Analysis

A study utilizing metabolomics analysis demonstrated that 6-BAP treatment significantly altered metabolic profiles in Aurantiochytrium sp. YLH70, promoting lipid and docosahexaenoic acid (DHA) accumulation. The analysis revealed that 76.9% of metabolite variation was associated with 6-BAP treatment, indicating its potent influence on metabolic pathways related to lipid biosynthesis .

Cytokinin Activity

The biological activity of 6-BAP derivatives was assessed through various bioassays. The results indicated high activity levels in promoting plant growth compared to natural cytokinins like trans-zeatin. Some derivatives exhibited stronger inhibitory effects on cyclin-dependent kinase (CDK) activity, suggesting potential anticancer properties alongside their plant growth-regulating effects .

Case Studies

-

Pot Experiment with Prohexadione-Ca

In a pot experiment assessing the combined effects of 6-BAP and prohexadione-Ca on Malus domestica, it was observed that 6-BAP application significantly increased abscisic acid (ABA) content, enhancing stress resilience . -

In Vitro Growth Studies

In vitro studies demonstrated that varying concentrations of 6-BAP influenced physiological traits such as chlorophyll content and CO₂ assimilation rates in olive plants. The findings suggest that 6-BAP can be optimized for enhancing growth under controlled conditions .

Comparative Data Table

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Cell Division Rate | Low | High |

| Stomatal Conductance | Reduced | Enhanced |

| Lipid Accumulation | Baseline | Increased |

| ABA Content | Low | Significantly Higher |

特性

IUPAC Name |

N-benzyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBJYWHLCVSVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Record name | 6-benzylaminopurine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/6-benzylaminopurine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032630 | |

| Record name | N-Benzyl-1H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; Technical product is off-white solid; [HSDB] White solid; Formulated as soluble concentrate/liquid; [Reference #1] Light yellow powder; [Alfa Aesar MSDS], Solid | |

| Record name | N6-Benzyladenine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 6-Benzylaminopurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in most common organic solvents; Soluble in dimethylformamide, dimethyl sulfoxide, In water, 0.00044 g/cu cm at 15 °C, In water, 60 mg/L at 20 °C, 0.06 mg/mL at 20 °C | |

| Record name | BENZYLADENINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 6-Benzylaminopurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.373X10-6 mPa (1.79X10-11 mm Hg) at 20 °C | |

| Record name | BENZYLADENINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, fine needles | |

CAS No. |

1214-39-7 | |

| Record name | Benzylaminopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-Benzyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purin-6-amine, N-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Benzyl-1H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl(purin-6-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N6-BENZYLADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXG6A989PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYLADENINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 6-Benzylaminopurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234-235 °C, 229 °C | |

| Record name | BENZYLADENINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 6-Benzylaminopurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。